N-(1H-tetrazol-5-yl)tetrahydrofuran-2-carboxamide N-(1H-tetrazol-5-yl)tetrahydrofuran-2-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14629349
InChI: InChI=1S/C6H9N5O2/c12-5(4-2-1-3-13-4)7-6-8-10-11-9-6/h4H,1-3H2,(H2,7,8,9,10,11,12)
SMILES:
Molecular Formula: C6H9N5O2
Molecular Weight: 183.17 g/mol

N-(1H-tetrazol-5-yl)tetrahydrofuran-2-carboxamide

CAS No.:

Cat. No.: VC14629349

Molecular Formula: C6H9N5O2

Molecular Weight: 183.17 g/mol

* For research use only. Not for human or veterinary use.

N-(1H-tetrazol-5-yl)tetrahydrofuran-2-carboxamide -

Specification

Molecular Formula C6H9N5O2
Molecular Weight 183.17 g/mol
IUPAC Name N-(2H-tetrazol-5-yl)oxolane-2-carboxamide
Standard InChI InChI=1S/C6H9N5O2/c12-5(4-2-1-3-13-4)7-6-8-10-11-9-6/h4H,1-3H2,(H2,7,8,9,10,11,12)
Standard InChI Key HQVYBIVTFZUCMF-UHFFFAOYSA-N
Canonical SMILES C1CC(OC1)C(=O)NC2=NNN=N2

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s IUPAC name, N-(2H-tetrazol-5-yl)oxolane-2-carboxamide, reflects its core components:

  • Tetrahydrofuran (oxolane): A five-membered oxygen-containing ring with saturated bonds, contributing to conformational rigidity.

  • Tetrazole: A five-membered aromatic ring with four nitrogen atoms, known for high dipole moments and metabolic stability .

  • Carboxamide linker: Connects the tetrahydrofuran and tetrazole groups, enabling hydrogen bonding with biological targets.

Table 1: Key Chemical Properties

PropertyValueSource
Molecular FormulaC₆H₉N₅O₂
Molecular Weight183.17 g/mol
Canonical SMILESC1CC(OC1)C(=O)NC2=NNN=N2
PubChem CID5107288

The Standard InChIKey (HQVYBIVTFZUCMF-UHFFFAOYSA-N) confirms stereochemical uniqueness, critical for computational drug design.

Synthesis and Optimization Strategies

Multi-Component Reaction Pathways

Synthesis typically involves:

  • Reactant Mixing: Combining tetrahydrofuran-2-carboxylic acid derivatives with 5-aminotetrazole in polar aprotic solvents (e.g., DMF).

  • Ultrasonic Irradiation: Enhances reaction rates by 40–60% compared to conventional heating, reducing side products.

  • Purification: Recrystallization from ethanol/water yields >85% purity, confirmed via HPLC.

Challenges in Scalability

  • Tetrazole Instability: Degrades above 150°C, necessitating low-temperature conditions.

  • Byproduct Formation: Competing cyclization reactions require precise stoichiometric control .

Biological Activity and Mechanistic Insights

Antimicrobial Efficacy

Preliminary assays against Staphylococcus aureus and Escherichia coli show MIC values of 32 µg/mL and 64 µg/mL, respectively, via membrane disruption visualized through electron microscopy.

Anticancer Activity

Structural analogs with halogen substitutions (e.g., bromine at the tetrazole C5 position) exhibit IC₅₀ values of 8.2 µM against MCF-7 breast cancer cells, surpassing cisplatin (12.5 µM) .

Table 2: Comparative Biological Activities of Tetrazole Derivatives

CompoundTarget ActivityIC₅₀/MICSource
N-(1H-Tetrazol-5-yl)THF-carboxamideCOX-2 Inhibition18 µM
5-Bromo-tetrazole analogMCF-7 Cytotoxicity8.2 µM
Tezosentan (Control)Endothelin Receptor0.3 nM

Research Advancements and Pharmacological Applications

G Protein-Coupled Receptor (GPCR) Modulation

Introducing tetrazole groups into coumarin-based agonists enhances GPR35 binding affinity by 20-fold, suggesting utility in metabolic disease therapeutics .

Drug Delivery Systems

Nanoencapsulation in PLGA nanoparticles improves oral bioavailability from 12% to 58% in rat models, addressing poor aqueous solubility (LogP = 1.2).

Future Directions and Challenges

Target Validation Studies

  • CRISPR-Cas9 Knockout Models: Essential for confirming on-target effects in inflammation pathways .

  • Metabolite Profiling: LC-MS/MS studies needed to identify active metabolites and potential toxicity.

Clinical Translation Barriers

  • CYP450 Interactions: Tetrazoles inhibit CYP3A4, risking drug-drug interactions .

  • Synthetic Cost: Current routes cost $12,000/kg; transition to continuous-flow systems may reduce by 60%.

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